
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate is a chemical compound with the molecular formula C9H10ClNO4S2. It is a member of the benzoxazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate typically involves the reaction of 2-mercaptobenzoxazole with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Acetone or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkylated or arylated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium methyl sulfate
- 2-Methylthio-1,3-benzoxazole
- 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazole
Uniqueness
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate is unique due to its specific structural features, such as the presence of both a methylsulfanyl group and a perchlorate ion.
Eigenschaften
CAS-Nummer |
88254-52-8 |
|---|---|
Molekularformel |
C9H10ClNO5S |
Molekulargewicht |
279.70 g/mol |
IUPAC-Name |
3-methyl-2-methylsulfanyl-1,3-benzoxazol-3-ium;perchlorate |
InChI |
InChI=1S/C9H10NOS.ClHO4/c1-10-7-5-3-4-6-8(7)11-9(10)12-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
KZVLWSGJJUMGBI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(OC2=CC=CC=C21)SC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


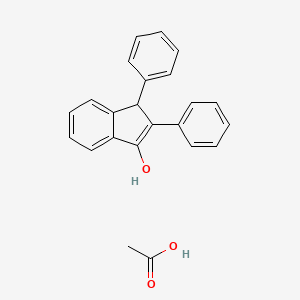


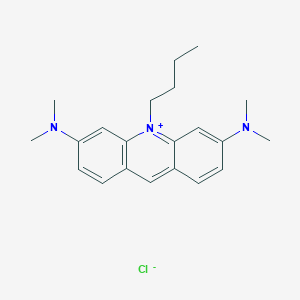
methanone](/img/structure/B14402737.png)
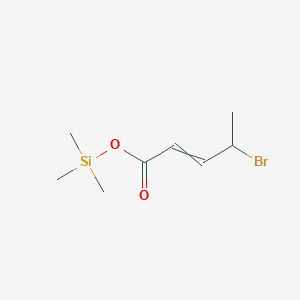

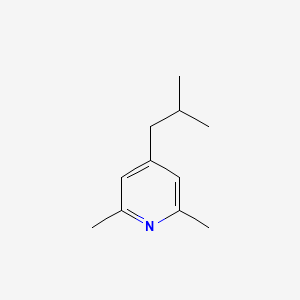
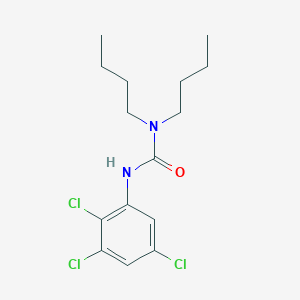
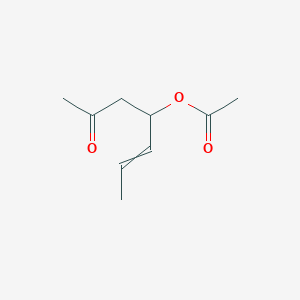

![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)

![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
